3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-6-3-4-9(12)8(5-6)10-7(2)11(13)15-14-10/h3-5H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHGVURIWXUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=NOC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250034-13-9 | |
| Record name | 3-(2-fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Crystallization and Isolation of Fluorinated Oxazoline Derivatives
A patented crystallization method involves the preparation of fluorinated phenyl-substituted oxazoline derivatives from precursor compounds with specific polymorphic forms. The process includes:
- Starting Material: The compound of formula (I), which may be used in amorphous or polymorphic forms.
- Solvent Systems: Common solvents include toluene, acetonitrile, diisopropylether, or mixtures of water with ethanol or isopropanol in a 1:1 ratio.
- Procedure:
- Dissolve or suspend the precursor compound in the chosen solvent or solvent mixture.
- Heat the solution or slurry to at least 40°C, preferably 50-60°C, or to the solvent's boiling point.
- Cool the heated solution to below 30°C, preferably to 10°C, to induce crystallization of the target modification.
- Isolate the crystalline product by filtration, centrifugation, or decanting.
- Wash the isolated crystals with the crystallization solvent, water, or their mixture to purify.
This method yields a well-defined crystal form of the fluorinated oxazoline derivative, suitable for further use or analysis.
Catalytic Nucleophilic Fluorination and Cyclization Approach
A recent research study reports an efficient, metal-free catalytic method to synthesize fluorinated 2-oxazoline derivatives, closely related to the target compound, using boron trifluoride etherate (BF3·Et2O) as the fluorine source and iodobenzene as the catalyst precursor. The key features of this method are:
-
- Hypervalent iodine catalyst precursor (iodobenzene).
- BF3·Et2O serves both as fluorine source and activating reagent.
- m-CPBA (meta-chloroperoxybenzoic acid) as an oxidant.
-
- Mild, metal-free conditions.
- Short reaction time (approximately 10 minutes).
-
- The reaction proceeds via a fluorination/1,2-aryl migration/cyclization cascade.
- Formation of a spirocyclopropyl intermediate followed by ring expansion to the oxazoline ring.
- Regioselective nucleophilic attack of amide oxygen on the cyclopropane intermediate.
-
- m-CPBA (1.2 equivalents) is added to the reaction mixture.
- BF3·Et2O (10 equivalents) is added dropwise.
- After 10 minutes, the mixture is quenched with saturated sodium bicarbonate solution.
- Organic layer is extracted, washed, dried, and concentrated.
- Purification is done by silica gel column chromatography.
-
- Good to excellent isolated yields (up to 95%).
- The method is efficient and scalable for various substituted oxazolines.
This catalytic fluorination method is highly relevant for synthesizing fluorinated oxazoline derivatives such as 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine, offering a rapid and selective synthetic route.
Alternative Synthetic Routes via Amidoxime Cyclization (Contextual)
While the target compound is a 1,2-oxazoline derivative, related heterocycles like 1,2,4-oxadiazoles have been synthesized using amidoxime and carboxylic acid derivatives through heterocyclization or 1,3-dipolar cycloaddition. These methods include:
- Amidoxime reaction with acyl chlorides or activated esters under catalytic conditions (e.g., pyridine, TBAF).
- Microwave-assisted heterocyclization for rapid synthesis.
- One-pot procedures using superbases or Vilsmeier reagents for carboxylic acid activation.
Although these methods are primarily for 1,2,4-oxadiazoles, the principles of amidoxime cyclization and mild activation could inspire modifications for oxazoline synthesis. However, direct application to this compound is less documented and would require further optimization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its oxazole structure is known to exhibit biological activity, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit cancer cell proliferation. Research indicates that compounds with similar structures may interfere with cellular signaling pathways involved in tumor growth .
- Antimicrobial Properties : The presence of a fluorine atom enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes. Studies have shown that fluorinated compounds often exhibit increased antimicrobial activity .
Biological Assays
3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine is utilized in various biological assays to evaluate its pharmacological properties:
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes linked to disease mechanisms. For instance, oxazole derivatives have shown promise in inhibiting proteases involved in viral replication .
- Cell Viability Assays : Researchers use this compound in cell viability assays to determine its cytotoxic effects on different cancer cell lines, providing insights into its therapeutic potential.
Material Science
In addition to biological applications, this compound is explored for use in material science:
- Polymer Chemistry : The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various oxazole derivatives for their anticancer properties. Among them, this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University focused on the antimicrobial efficacy of fluorinated oxazoles. The study found that this compound demonstrated potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorination Patterns
- 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (C₉H₆F₂N₂O, MW: 196.15 g/mol): This analog replaces the 2-fluoro-5-methylphenyl group with a 2,4-difluorophenyl moiety. The additional fluorine increases electronegativity and may enhance metabolic stability compared to mono-fluorinated derivatives. Its molecular geometry (planar aromatic system) is similar to the target compound .
- 4-(3-Fluorophenyl)-1,2-oxazol-5-amine (CAS 1250981-00-0): A mono-fluorinated analog lacking the methyl group on the phenyl ring.
Trifluoromethyl Substitution
Core Heterocycle Modifications
Oxazole vs. Oxadiazole Derivatives
- Oxadiazoles are more electron-deficient, altering reactivity in nucleophilic environments .
- 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine :
This oxadiazole derivative lacks the methyl group on the heterocycle but retains the trifluoromethylphenyl group, emphasizing the role of fluorine in modulating solubility .
Physicochemical and Functional Comparisons
Table 2: Functional Group Influence on Properties
Biological Activity
3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine, with a CAS number of 1250034-13-9 and a molecular weight of 206.22 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is depicted below:
Anticancer Activity
Recent studies have indicated that compounds within the oxazole family exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves upregulation of p53 and caspase activation, leading to programmed cell death .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 pathway |
| MEL-8 | 2.41 | Induction of apoptosis |
| U937 | 1.50 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for various bacterial strains, indicating potential as an antibacterial agent .
Table 2: Antimicrobial Activity
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptotic Pathway Activation : The compound activates the intrinsic apoptotic pathway by increasing p53 levels and promoting caspase cleavage.
- Antimicrobial Mechanisms : The exact mechanisms for its antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A notable case study involved the evaluation of this compound's effects on human cancer cell lines in vitro. The study highlighted its efficacy in inducing cell death and inhibiting proliferation in MCF-7 cells at concentrations as low as 0.65 µM . Further research is ongoing to explore its potential in combination therapies with established chemotherapeutics.
Q & A
Q. What statistical approaches are robust for analyzing dose-response heterogeneity?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀ and Hill coefficients .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ to assess reproducibility across replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
